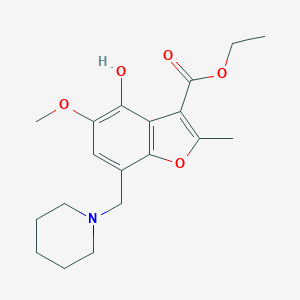![molecular formula C26H29F2N3O3 B258922 6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B258922.png)
6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them effective against a wide range of bacterial infections. This compound, like other fluoroquinolones, is designed to inhibit bacterial DNA synthesis, thereby preventing bacterial replication and growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. One common method includes the following steps :
Formation of the Quinolone Core: The quinolone core is synthesized by reacting 6-fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acid with appropriate reagents.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the quinolone core with 4-(4-fluorophenyl)piperazine under suitable conditions.
Hexyl Substitution: The hexyl group is added to the quinolone core through alkylation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinolone core, affecting its antibacterial activity.
Substitution: Substitution reactions, particularly at the piperazine ring, can lead to the formation of new derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically quinolone derivatives with modified functional groups, which can exhibit different antibacterial properties and pharmacokinetics.
Scientific Research Applications
6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound in the study of fluoroquinolone synthesis and reactivity.
Biology: The compound is studied for its antibacterial activity against various bacterial strains, including resistant ones.
Medicine: Research focuses on its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound is used in the development of new antibacterial agents and formulations
Mechanism of Action
The mechanism of action of 6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA synthesis. It targets the bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoroquinolones such as ciprofloxacin, norfloxacin, and ofloxacin. These compounds share a similar quinolone core structure but differ in their substituents, which can affect their antibacterial spectrum and pharmacokinetics .
Uniqueness
6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer distinct antibacterial properties and potentially improved efficacy against resistant bacterial strains. Its hexyl group and piperazine ring with a fluorophenyl substituent are key features that differentiate it from other fluoroquinolones .
Properties
Molecular Formula |
C26H29F2N3O3 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-hexyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C26H29F2N3O3/c1-2-3-4-5-10-31-17-21(26(33)34)25(32)20-15-22(28)24(16-23(20)31)30-13-11-29(12-14-30)19-8-6-18(27)7-9-19/h6-9,15-17H,2-5,10-14H2,1H3,(H,33,34) |
InChI Key |
AVTQJMPHBCCFGO-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=C(C=C4)F)F)C(=O)O |
Canonical SMILES |
CCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=C(C=C4)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-benzyl-5-ethylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B258843.png)
![ethyl 2-methyl-1-{[(2-methyl-1H-benzimidazol-1-yl)acetyl]amino}-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B258844.png)
![(3Z)-3-[(4-chlorophenyl)sulfanylmethylidene]isoindol-1-one](/img/structure/B258845.png)
![4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B258846.png)
![2-methyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258847.png)
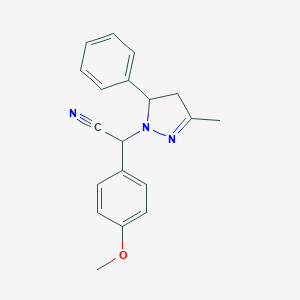
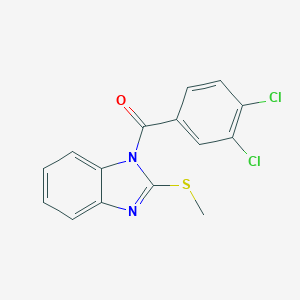
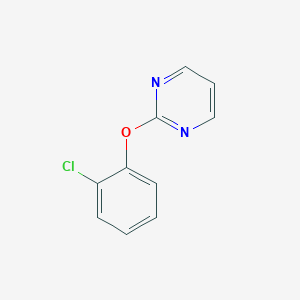
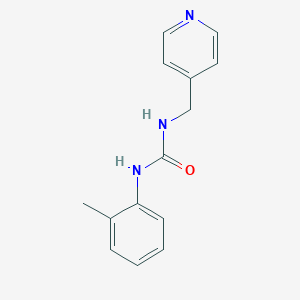
![N-(2-ethylphenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B258861.png)
![N-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B258862.png)
![2-[(4-Fluoro-benzenesulfonyl)-p-tolyl-amino]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B258863.png)
![METHYL (5E)-1-(3,5-DIMETHYLPHENYL)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B258864.png)
